3-Bromo-2-chlorobenzotrifluoride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions:
The preparation of 3-Bromo-2-chlorobenzotrifluoride typically involves the bromination and chlorination of benzotrifluoride derivatives. One common method includes the reaction of 2-nitrotrifluorotoluene with hydrogen bromide, followed by the substitution of the nitro group with a bromine atom . The reaction conditions often involve the use of a solvent such as acetic acid and a catalyst like iron(III) chloride to facilitate the halogenation process .
Industrial Production Methods:
Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the concentration of reagents to ensure high yield and purity of the final product . The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
3-Bromo-2-chlorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding benzoic acid derivatives under specific conditions.
Reduction Reactions: The compound can be reduced to form benzotrifluoride derivatives with different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products:
Substitution Reactions: The major products include substituted benzotrifluoride derivatives with various functional groups.
Oxidation Reactions: The primary products are benzoic acid derivatives.
Reduction Reactions: The products include reduced benzotrifluoride derivatives with different functional groups.
Scientific Research Applications
3-Bromo-2-chlorobenzotrifluoride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Bromo-2-chlorobenzotrifluoride involves its ability to undergo various chemical reactions, introducing bromine, chlorine, and trifluoromethyl groups into target molecules . These functional groups can significantly alter the chemical and physical properties of the resulting compounds, making them suitable for specific applications in pharmaceuticals, agrochemicals, and materials science . The molecular targets and pathways involved depend on the specific reactions and the nature of the target molecules .
Comparison with Similar Compounds
Comparison:
- 3-Bromo-2-chlorobenzotrifluoride vs. 3-Bromo-4-chlorobenzotrifluoride : Both compounds contain bromine, chlorine, and trifluoromethyl groups, but the position of the chlorine atom differs. This positional difference can affect the reactivity and the types of reactions they undergo .
- This compound vs3-Chlorobenzotrifluoride : The presence of the bromine atom in this compound introduces additional reactivity, allowing for more diverse chemical transformations compared to 3-Chlorobenzotrifluoride .
- This compound vs3-Bromobenzotrifluoride : The additional chlorine atom in this compound provides more sites for substitution reactions, making it more versatile in organic synthesis .
Properties
IUPAC Name |
1-bromo-2-chloro-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3/c8-5-3-1-2-4(6(5)9)7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTJMEQXGJMZMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391023 | |
Record name | 3-Bromo-2-chlorobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56131-47-6 | |
Record name | 1-Bromo-2-chloro-3-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56131-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-chlorobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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